Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate chemical properties and structure
Technical Profile: Dimethyl 2-(3-(trifluoromethyl)phenyl)malonate Executive Summary Dimethyl 2-(3-(trifluoromethyl)phenyl)malonate (CAS: 138485-29-7) is a specialized organofluorine intermediate critical to the synthesis...
Dimethyl 2-(3-(trifluoromethyl)phenyl)malonate (CAS: 138485-29-7) is a specialized organofluorine intermediate critical to the synthesis of advanced agrochemicals and pharmaceuticals. Structurally, it combines the versatile reactivity of a malonate ester with the metabolic stability and lipophilicity of a trifluoromethyl-substituted aromatic ring.
Its primary industrial utility lies in its role as a precursor for Triflumezopyrim , a mesoionic insecticide targeting nicotinic acetylcholine receptors (nAChR) in pests like rice planthoppers. Beyond agrochemistry, this scaffold serves as a "chassis" for generating aryl acetic acids via decarboxylation, a fundamental step in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
Chemical Identity & Physicochemical Profile
The molecule features a central
carbon flanked by two methoxycarbonyl groups and a meta-trifluoromethyl phenyl ring. The electron-withdrawing nature of the group ($ \sigma_m \approx 0.43 $) deactivates the aromatic ring toward electrophilic substitution but enhances the acidity of the benzylic proton, facilitating further functionalization.
Tends to solidify upon high purity isolation.[1][2][3]
Boiling Point
266.8 ± 35.0 °C
Predicted at 760 mmHg.
Density
1.296 ± 0.06 g/cm³
High density due to fluorine content.
Solubility
Soluble in EtOAc, DCM, Toluene
Sparingly soluble in water.
pKa
~10.98
Benzylic proton acidity.
Synthetic Technologies
The synthesis of
-aryl malonates is challenging due to the poor electrophilicity of unactivated aryl halides. Traditional fails because the group is meta-positioned and insufficiently activating. Therefore, transition-metal catalysis is the standard.
A. Copper-Catalyzed Arylation (The Hennessy-Buchwald Protocol)
This method is preferred for its cost-effectiveness and scalability compared to Palladium systems. It utilizes a copper(I) source and a phenolic ligand to facilitate the coupling of aryl iodides with dimethyl malonate.[4][5]
Mechanism:
The reaction proceeds via a
catalytic cycle. The phenolic ligand (2-phenylphenol) increases the solubility and stability of the copper complex, allowing the formation of a malonate-copper species that undergoes oxidative addition with the aryl iodide, followed by reductive elimination to form the C-C bond.
Caption: Synthetic pathway from precursors to the target malonate and its divergence into agrochemical and pharmaceutical scaffolds.
B. Validated Experimental Protocol
Note: This protocol is adapted from the general arylation methods described by Hennessy & Buchwald (2002) and optimized for trifluoromethyl substrates.
Catalyst Pre-loading: In a glovebox or under Argon, charge a dried Schlenk tube with CuI (0.05 equiv), 2-phenylphenol (0.10 equiv), and
(1.5 equiv).
Substrate Addition: Add anhydrous Toluene (concentration ~1M relative to halide). Add dimethyl malonate (1.2 equiv) followed by 1-iodo-3-(trifluoromethyl)benzene (1.0 equiv).
Reaction: Seal the tube and heat to 70°C with vigorous magnetic stirring. The use of 2-phenylphenol allows this relatively mild temperature compared to older Ullmann conditions.
Monitoring: Monitor via TLC or GC-MS. The reaction typically reaches completion within 12–24 hours.
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Causality Check:
Why
? Cesium carbonate is essential for its solubility in toluene and its ability to deprotonate the malonate without causing excessive side reactions (like decarboxylation) at 70°C.
Why 2-Phenylphenol? This ligand accelerates the reaction by stabilizing the Cu(I) intermediate, preventing catalyst aggregation/precipitation which is common in ligand-free Ullmann couplings.
Downstream Applications
Agrochemical Synthesis (Triflumezopyrim)
The most significant industrial application of this molecule is in the synthesis of Triflumezopyrim .
Saponification: The dimethyl ester is hydrolyzed using NaOH/MeOH to yield the disodium or dipotassium salt of 2-[3-(trifluoromethyl)phenyl]malonic acid.
Condensation: This salt reacts with pyrimidine electrophiles (often mesoionic precursors) to form the fused ring system of the insecticide.
Pharmaceutical Intermediates
Decarboxylation: Heating the malonic acid derivative in acidic media facilitates decarboxylation, yielding 3-(trifluoromethyl)phenylacetic acid . This is a key building block for voltage-gated sodium channel blockers and NSAID analogs.
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture sensitive (ester hydrolysis risk over long periods).
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work must be conducted in a fume hood due to the potential volatility of the aryl halide precursors.
References
Hennessy, E. J., & Buchwald, S. L. (2002).[5] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272.
DuPont. (2013). Process for the preparation of mesoionic pesticides. World Intellectual Property Organization (WO 2013/090547).[2]
PubChem. (2024).[1] Dimethyl 2-(3-(trifluoromethyl)phenyl)malonate Compound Summary. National Library of Medicine.
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
1H NMR and 13C NMR spectral data for 3-trifluoromethyl phenyl malonate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Diethyl 2-(3-(trifluoromethyl)phenyl)malonate Executive Summary This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Diethyl 2-(3-(trifluoromethyl)phenyl)malonate
Executive Summary
This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Diethyl 2-(3-(trifluoromethyl)phenyl)malonate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the spectral data essential for the structural elucidation and quality control of this fluorinated organic compound. We present predicted chemical shifts, coupling constants, and detailed spectral assignments, supported by a robust experimental protocol for data acquisition. The causality behind spectral features is explained, grounding the analysis in the fundamental principles of NMR spectroscopy and the electronic effects of the molecule's distinct functional groups.
Introduction
Diethyl 2-(3-(trifluoromethyl)phenyl)malonate (CAS No. 1997-28-0) is a specialized organic molecule whose utility is emerging in synthetic chemistry and pharmaceutical research. The incorporation of a trifluoromethyl (-CF₃) group onto the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting building block for novel chemical entities.[1][2]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural verification of such molecules.[3] It provides precise information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the molecular structure. This guide serves as a detailed reference for interpreting the ¹H and ¹³C NMR spectra of Diethyl 2-(3-(trifluoromethyl)phenyl)malonate, focusing on the influence of the aromatic ring, the electron-withdrawing trifluoromethyl group, and the diethyl malonate moiety on the resulting spectral data.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following numbering scheme will be used for Diethyl 2-(3-(trifluoromethyl)phenyl)malonate. This systematic labeling is crucial for correlating specific NMR signals to their corresponding atoms within the molecule.
Figure 1: Molecular structure and atom numbering scheme.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).
Theoretical Considerations
The chemical shift (δ) of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups, such as carbonyls and the trifluoromethyl group, decrease the electron density around nearby protons, causing them to be "deshielded" and resonate at a higher chemical shift (downfield).[2] Conversely, electron-donating groups cause upfield shifts. Protons on aromatic rings typically resonate in the 6.5-8.5 ppm region due to the ring current effect, which generates a local magnetic field that deshields them.[4][5]
Spin-spin coupling arises from the interaction of the magnetic moments of neighboring protons, causing signals to split into multiplets. The number of peaks in a multiplet is given by the n+1 rule, where 'n' is the number of equivalent adjacent protons.
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of Diethyl 2-(3-(trifluoromethyl)phenyl)malonate in a standard solvent like CDCl₃ would exhibit four distinct sets of signals.
Aromatic Protons (H-2', H-4', H-5', H-6') :
Chemical Shift (δ ≈ 7.5-7.8 ppm): These protons are attached to the benzene ring and are significantly deshielded. The potent electron-withdrawing inductive effect of the meta-positioned -CF₃ group will shift all aromatic protons downfield compared to unsubstituted benzene (δ ≈ 7.34 ppm).[2][4]
Multiplicity: The substitution pattern leads to a complex but predictable splitting.
H-2' and H-6' will likely appear as a broad singlet or a narrow multiplet around 7.7 ppm.
H-4' and H-5' will appear as distinct multiplets, likely a triplet and a doublet respectively, in the 7.5-7.6 ppm range, due to ortho and meta coupling.
Methine Proton (Hα) :
Chemical Shift (δ ≈ 4.8-5.0 ppm): This proton is in a unique chemical environment. It is benzylic (adjacent to the phenyl ring) and, more importantly, it is alpha to two strongly electron-withdrawing carbonyl groups of the malonate ester. This dual effect results in significant deshielding and a characteristic downfield shift.
Multiplicity (Singlet): As there are no protons on adjacent carbons (C1' and the two carbonyl carbons), this proton (Hα) will not be split and will appear as a sharp singlet.
Methylene Protons (Hβ, Hβ') :
Chemical Shift (δ ≈ 4.2-4.3 ppm): These protons are part of the ethyl ester groups and are directly attached to an oxygen atom, which deshields them. This chemical shift is characteristic of the -O-CH₂- protons in ethyl esters.[6][7]
Multiplicity (Quartet, J ≈ 7.1 Hz): Each methylene group is adjacent to a methyl group with three equivalent protons. Following the n+1 rule (3+1=4), the signal will be split into a quartet.
Methyl Protons (Hγ, Hγ') :
Chemical Shift (δ ≈ 1.2-1.3 ppm): These are the terminal methyl protons of the ethyl ester groups. They are in a typical aliphatic environment and are the most shielded protons in the molecule.
Multiplicity (Triplet, J ≈ 7.1 Hz): Each methyl group is adjacent to a methylene group with two equivalent protons. Following the n+1 rule (2+1=3), the signal will be split into a triplet.
Summary of Predicted ¹H NMR Data
Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-2', H-4', H-5', H-6'
7.5 - 7.8
Multiplet
-
4H
Hα
4.8 - 5.0
Singlet
-
1H
Hβ, Hβ' (-O-CH₂ -CH₃)
4.2 - 4.3
Quartet
≈ 7.1
4H
Hγ, Hγ' (-O-CH₂-CH₃ )
1.2 - 1.3
Triplet
≈ 7.1
6H
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment and functional group type. In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single sharp line.
Theoretical Considerations
Carbon chemical shifts span a much wider range (0-220 ppm) than proton shifts, making it easier to resolve individual signals. The electronegativity of attached atoms is a primary factor; carbons bonded to oxygen or part of a carbonyl group are significantly deshielded.[8]
A key feature in the spectrum of this molecule will be the coupling between carbon and fluorine (¹³C-¹⁹F coupling). Fluorine-19 has a nuclear spin of I=1/2, similar to a proton. This results in the splitting of carbon signals into multiplets. The magnitude of the C-F coupling constant (JCF) depends on the number of bonds separating the two nuclei and is a powerful diagnostic tool.[9][10]
Predicted ¹³C NMR Spectrum and Interpretation
Carbonyl Carbons (C=O) :
Chemical Shift (δ ≈ 165-168 ppm): These carbons are part of the ester functional groups and are highly deshielded, appearing in the characteristic downfield region for ester carbonyls.
Aromatic Carbons (C1' - C6') :
Chemical Shift (δ ≈ 124-135 ppm): These carbons resonate in the typical aromatic region.[5] The -CF₃ group and the malonate substituent will influence their precise shifts.
C-F Coupling: Long-range C-F coupling will be observed.
C3' (ipso- to -CF₃): This signal will be split into a quartet (²JCF ≈ 32 Hz) due to coupling with the three fluorine atoms.[11]
C2' and C4': These carbons will show smaller quartet splittings (³JCF ≈ 4-5 Hz).[11]
C1', C5', C6': May show even smaller or unresolved coupling.
Trifluoromethyl Carbon (-CF₃) :
Chemical Shift (δ ≈ 123 ppm): The chemical shift of the -CF₃ carbon itself is often found within the aromatic region.[12]
Multiplicity (Quartet, ¹JCF ≈ 272 Hz): This is the most diagnostic signal. The direct one-bond coupling to three fluorine atoms splits the signal into a large, well-defined 1:3:3:1 quartet. The large coupling constant is unmistakable.[10]
Methylene Carbons (Cβ, Cβ') :
Chemical Shift (δ ≈ 62 ppm): The carbons of the -O-C H₂- groups appear downfield due to the attached electronegative oxygen.
Methine Carbon (Cα) :
Chemical Shift (δ ≈ 55-58 ppm): This carbon is attached to the aromatic ring and two carbonyl groups, placing it in a moderately deshielded environment.
Methyl Carbons (Cγ, Cγ') :
Chemical Shift (δ ≈ 14 ppm): The terminal methyl carbons are the most shielded carbons in the molecule, appearing far upfield.
Summary of Predicted ¹³C NMR Data
Assignment
Predicted δ (ppm)
Multiplicity (due to C-F coupling)
Predicted JCF (Hz)
C=O
165 - 168
Singlet
-
C1'
~135
Singlet or narrow multiplet
-
C3'
~131
Quartet
²JCF ≈ 32
C2', C4', C5', C6'
124 - 132
Singlets or narrow multiplets
³JCF and ⁴JCF ≈ 1-5
-C F₃
~123
Quartet
¹JCF ≈ 272
Cβ, Cβ' (-O-C H₂-CH₃)
~62
Singlet
-
Cα
55 - 58
Singlet
-
Cγ, Cγ' (-O-CH₂-C H₃)
~14
Singlet
-
Part 3: Experimental Protocol for NMR Data Acquisition
This section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra. The trustworthiness of any spectral interpretation relies on the quality of the initial data acquisition.[3]
Objective
To obtain high-resolution, unambiguous ¹H and ¹³C NMR spectra of Diethyl 2-(3-(trifluoromethyl)phenyl)malonate for structural verification.
Materials and Equipment
Compound: Diethyl 2-(3-(trifluoromethyl)phenyl)malonate, ~10-20 mg for ¹H, ~30-50 mg for ¹³C.
NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.[13]
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 15-20 mg of the title compound into a clean, dry vial.
Add approximately 0.6 mL of CDCl₃ containing 0.03% TMS.
Ensure the sample is fully dissolved. If not, sonication may be required.
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
Instrument Setup:
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step ensures field stability during the experiment.
Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp, well-resolved peaks.
¹H NMR Acquisition:
Load standard single-pulse acquisition parameters.
Set the spectral width to cover a range from approximately -1 to 10 ppm.
Acquire the spectrum using an appropriate number of scans (typically 8 to 32) to achieve a good signal-to-noise ratio.
Set a relaxation delay of 1-2 seconds between pulses.
¹³C NMR Acquisition:
Load standard proton-decoupled pulse-and-acquire parameters (e.g., zgpg30).
Set the spectral width to cover a range from approximately 0 to 200 ppm.
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) is required.[8]
Use a relaxation delay of 2-5 seconds to allow for full relaxation of quaternary carbons.
Data Processing:
Apply Fourier transformation to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
Apply a baseline correction to obtain a flat baseline.
Reference the spectrum by setting the TMS peak to 0.00 ppm.
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.
Perform peak picking to identify the precise chemical shifts of all signals.
Conclusion
The ¹H and ¹³C NMR spectra of Diethyl 2-(3-(trifluoromethyl)phenyl)malonate provide a rich dataset that, when correctly interpreted, serves as a definitive structural fingerprint. The key diagnostic features include the characteristic singlet of the methine proton (Hα), the downfield aromatic signals, and the distinct quartet and triplet of the ethyl groups in the ¹H spectrum. In the ¹³C spectrum, the large one-bond C-F coupling constant of the -CF₃ carbon provides an unambiguous marker for this functional group. This comprehensive guide provides the theoretical foundation and practical data necessary for researchers to confidently identify and characterize this important fluorinated compound, ensuring high standards of scientific integrity in their work.
References
PubChem. (n.d.). 3-(Trifluoromethoxy)phenol. Retrieved from [Link]
Dalton, D. R. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 23-34.
Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. Retrieved from [Link]
SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR]. Retrieved from [Link]
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
PubMed Central (PMC). (2012). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Magnetic Resonance in Chemistry, 50(10), 696-700.
University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
Reddit. (2024). The Effect of Fluorine in 1H NMR. Retrieved from [Link]
Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? Retrieved from [Link]
PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved from [Link]
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
CU Boulder Organic Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
University of Regensburg. (n.d.). Fluorine NMR. Retrieved from [Link]
Compound Interest. (2015). A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
Supporting Information for Organometallics. (n.d.). General information. Retrieved from [Link]
ResearchGate. (n.d.). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? Retrieved from [Link]
The Strategic Role of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate emerges as a pivotal building block in synthetic chemistry, bridging the gap between agrochemical in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate emerges as a pivotal building block in synthetic chemistry, bridging the gap between agrochemical innovation and the frontiers of medicinal chemistry. The strategic incorporation of the 3-(trifluoromethyl)phenyl moiety imparts unique physicochemical properties to target molecules, significantly influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive review of the synthesis, chemical properties, and established applications of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate, with a forward-looking perspective on its untapped potential in drug discovery and development. Through an in-depth analysis of its reactivity and supported by detailed experimental protocols, this document serves as an essential resource for scientists seeking to leverage this versatile intermediate in the design of next-generation therapeutics.
Introduction: The Significance of the Trifluoromethylphenyl Moiety in Drug Design
The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl (CF3) group, in particular, is a privileged substituent due to its profound impact on a molecule's properties. Its high electronegativity and steric demand can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The presence of a trifluoromethyl group can block sites of metabolism, enhance membrane permeability, and modulate the pKa of nearby functional groups, thereby improving the overall "drug-like" characteristics of a lead compound.[1]
Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is a versatile chemical intermediate that strategically combines the beneficial properties of the 3-(trifluoromethyl)phenyl group with the synthetic flexibility of a malonic ester. This unique combination makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the agrochemical and, potentially, the pharmaceutical industries.
Physicochemical Properties
A clear understanding of the physicochemical properties of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is essential for its effective utilization in synthesis.
Synthesis of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate
The synthesis of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is a critical first step for its subsequent application. A common and effective method involves the palladium-catalyzed cross-coupling of an aryl halide with dimethyl malonate.
Palladium-Catalyzed Cross-Coupling
This approach provides a direct and efficient route to the target molecule. The general reaction scheme is as follows:
Caption: Palladium-catalyzed synthesis of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate.
To a dry, inert-atmosphere flask, add Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 equivalents).
Add anhydrous toluene, followed by 3-iodobenzotrifluoride (1.0 equivalent) and dimethyl malonate (1.2 equivalents).
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts.
Wash the celite pad with toluene.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate.
Established Application in Agrochemicals: The Synthesis of Triflumezopyrim
A significant and well-documented application of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is in the synthesis of the mesoionic insecticide, Triflumezopyrim.[4][5][6] This insecticide is a potent agent against rice planthoppers and acts on the nicotinic acetylcholine receptor (nAChR).[4]
Synthetic Pathway to Triflumezopyrim
The synthesis of Triflumezopyrim highlights the utility of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate as a key building block. The malonate is first hydrolyzed to its corresponding dicarboxylic acid, which then undergoes a series of reactions to form the final mesoionic structure.
Caption: Synthetic route to Triflumezopyrim from Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate.
Detailed Experimental Protocol: Saponification
The hydrolysis of the diester to the corresponding carboxylate is a crucial step in the synthesis of Triflumezopyrim.[7]
Prepare a solution of 25% sodium hydroxide in water.
In a jacketed reactor, cool the sodium hydroxide solution and isopropanol to 10-15 °C.
Slowly add a pre-cooled mixture of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate and isopropanol to the reactor, maintaining the temperature between 10-15 °C.
After the addition is complete, stir the reaction mixture at 15 °C for 30 minutes.
The product, sodium 2-(3-(trifluoromethyl)phenyl)malonate, will crystallize from the solution.
Isolate the solid product by filtration and wash with cold isopropanol.
Dry the product under vacuum.
Potential Applications in Medicinal Chemistry
While the primary documented application of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is in the agrochemical sector, its structural features and chemical reactivity suggest significant potential in medicinal chemistry. The 3-(trifluoromethyl)phenyl moiety is present in a number of approved drugs and clinical candidates, and the malonate group is a versatile handle for the construction of diverse molecular scaffolds.
Synthesis of Bioactive Heterocycles
Malonic esters are classical precursors for the synthesis of a wide variety of heterocyclic systems, which form the core of many pharmaceuticals.[8] Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate can be envisioned as a starting material for novel heterocyclic drug candidates.
Example: Synthesis of Pyrazolidine-3,5-diones
Pyrazolidine-3,5-diones are a class of compounds with known anti-inflammatory and analgesic properties.
Caption: Proposed synthesis of a pyrazolidine-3,5-dione derivative.
The resulting scaffold could be further functionalized to optimize its pharmacological profile. The trifluoromethylphenyl group would be expected to enhance the compound's potency and metabolic stability.
Precursor for Kinase Inhibitors
The 3-(trifluoromethyl)phenyl motif is found in several kinase inhibitors. The malonate functionality of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate can be transformed into various functional groups suitable for incorporation into kinase inhibitor scaffolds. For instance, decarboxylation followed by conversion to an amine or an acid chloride could provide key intermediates.
Hypothetical Pathway to a Kinase Inhibitor Core:
Hydrolysis and Decarboxylation: Treatment of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate with a strong acid and heat would yield 3-(trifluoromethyl)phenylacetic acid.
Functional Group Interconversion: The resulting carboxylic acid could be converted to an acid chloride, an amide, or an amine, providing a versatile handle for coupling with other fragments to build a kinase inhibitor.
Building Block for CNS-Active Agents
The lipophilicity imparted by the trifluoromethyl group can be advantageous for designing drugs that need to cross the blood-brain barrier. The 3-(trifluoromethyl)phenyl group is present in some compounds targeting the central nervous system. Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate could serve as a starting point for the synthesis of novel CNS drug candidates.
Example: Synthesis of Barbiturate Analogs
While traditional barbiturates have been largely replaced by safer alternatives, the core structure remains a template for CNS-active compounds.
Caption: Proposed synthesis of a barbiturate analog.
The resulting analog, bearing the 3-(trifluoromethyl)phenyl group, could exhibit a unique pharmacological profile with potential applications in areas such as epilepsy or anxiety.
Conclusion and Future Perspectives
Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate stands as a testament to the power of strategic molecular design. Its established role in the synthesis of the highly effective insecticide Triflumezopyrim underscores its value as a robust and versatile chemical intermediate. While its application in medicinal chemistry is not yet as defined, the unique combination of the synthetically malleable malonate group and the pharmacologically advantageous 3-(trifluoromethyl)phenyl moiety presents a compelling case for its exploration in drug discovery programs.
Researchers and scientists in the pharmaceutical industry are encouraged to view Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate not just as an agrochemical precursor, but as a gateway to a vast and underexplored chemical space. Its potential for the synthesis of novel heterocycles, kinase inhibitors, and CNS-active agents is significant. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate will be paramount to the future of drug development.
References
Enge Biotech. A new benchmark for rice planthopper control – Triflumezopyrim. [Link]
Efficient continuous synthesis of 2-[3-(trifluoromethyl)phenyl]malonic acid, a key intermediate of Triflumezopyrim, coupling with esterification-condensation-hydrolysis. Chinese Chemical Letters.
AERU, University of Hertfordshire. Triflumezopyrim (Ref: DPX-RAB55). [Link]
Development of a New Synthetic Process for Triflumezopyrim and Continuous Flow Attempts.
Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
Process for the preparation and isolation of intermediates of certain mesoionic pesticides. WO2024040111A1.
Ishikawa, N., & Yokozawa, T. (1983). Convenient Preparation of Dimethyl (Trifluoromethyl)malonate and Related Compounds. Bulletin of the Chemical Society of Japan, 56(3), 724-726.
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
What pharmaceutical products can be synthesized using Dimethyl malonate? - Blog. [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
Malonic acid di-salts and a method for preparing malonyl dihalides. WO2013090547A1.
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
Innate C-H trifluoromethylation of heterocycles. PMC. [Link]
Dimethyl malonate preserves brain and neurobehavioral phenotype following neonatal hypoxia–ischemia by inhibiting FTH1-mediated ferritinophagy. PMC. [Link]
Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. PMC. [Link]
Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI.
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
Application Note: Precision Decarboxylation of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate
Executive Summary & Scientific Rationale The conversion of Dimethyl 2-(3-(trifluoromethyl)phenyl)malonate (DTPM) to 2-(3-(trifluoromethyl)phenyl)acetic acid is a critical transformation in the synthesis of advanced agroc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The conversion of Dimethyl 2-(3-(trifluoromethyl)phenyl)malonate (DTPM) to 2-(3-(trifluoromethyl)phenyl)acetic acid is a critical transformation in the synthesis of advanced agrochemicals (e.g., Triflumezopyrim) and pharmaceutical intermediates (NSAID analogs).
While generic decarboxylation protocols exist, the presence of the meta-trifluoromethyl (
) group introduces specific electronic constraints. The electron-withdrawing nature of the group () increases the acidity of the -proton, stabilizing the enolate intermediate but also rendering the system susceptible to side reactions if pH and temperature are not rigorously controlled.
This Application Note provides two validated workflows:
Route A (Industrial Standard): Base-mediated saponification followed by controlled thermal decarboxylation. This route offers the highest purity and scalability.
Route B (Laboratory Scale): One-pot acidic hydrolysis and decarboxylation for rapid throughput.
Mechanistic Insight
The transformation proceeds through a hydrolysis-decarboxylation sequence.[1][2][3] Understanding the transition states is vital for troubleshooting yield losses.
Hydrolysis: The diester is converted to the dicarboxylate (basic conditions) or dicarboxylic acid (acidic conditions).
Decarboxylation: The free dicarboxylic acid undergoes a concerted 6-membered cyclic transition state mechanism. The
substituent inductively destabilizes the ground state of the carboxylic acid slightly but stabilizes the developing negative charge in the transition state, generally facilitating decarboxylation at lower temperatures compared to unsubstituted phenyl malonates.
Pathway Visualization
Figure 1: Mechanistic pathway from diester to aryl acetic acid. Note the critical instability of the free malonic acid intermediate upon heating.
Critical Process Parameters (CPP)
The following data summarizes the operational boundaries for the reaction.
Parameter
Route A (Base/Thermal)
Route B (Acid One-Pot)
Impact on Quality
Solvent System
Water/IPA or Water/MeOH
AcOH / HCl (aq)
Alcohol choice in Route A affects saponification rate; AcOH in Route B solubilizes the lipophilic aryl ring.
Temperature
Step 1: 15–40°CStep 2: 80–110°C
Reflux (100–115°C)
High temp in Step 1 (Route A) causes premature decarboxylation before complete hydrolysis, leading to mono-ester impurities.
Stoichiometry
2.5 – 3.0 eq NaOH
Excess Acid
Insufficient base leaves unreacted diester which is difficult to separate from the product.
pH Control
Acidify to pH < 1.0
N/A (Highly Acidic)
The dicarboxylate must be fully protonated to enter the cyclic transition state for decarboxylation.
Reaction Time
2h (Sap) + 4h (Decarb)
6–12h
Route B is slower due to heterogeneous kinetics initially.
Checkpoint: Monitor by HPLC/TLC. Disappearance of diester and mono-ester indicates completion. The intermediate formed is Sodium 2-(3-(trifluoromethyl)phenyl)malonate (STPM).[4]
Phase Split & Acidification:
Distill off IPA under reduced pressure (optional but recommended for volume efficiency).
Add Water (5.0 vol) to dissolve the salt fully.
Wash the aqueous layer with Toluene (2.0 vol) to remove unreacted organic impurities. Discard organic layer.
Acidify the aqueous layer slowly with
(2M) to pH 1.0–1.5 .
Observation: The substituted malonic acid may precipitate as an oil or solid.
Decarboxylation:
Heat the acidified aqueous mixture to reflux (approx. 100°C) .
Stir vigorously.
evolution will be observed (bubbling).
Maintain reflux for 3–5 hours until gas evolution ceases.
Checkpoint: HPLC should show conversion of Malonic Acid (
Back-extract the DCM layer with 1M NaOH (this pulls the product into the aqueous phase, leaving non-acidic impurities in the DCM).
Acidify the aqueous extract with HCl and re-extract into DCM.
Dry and concentrate.
Process Safety & Troubleshooting
Evolution Management
The decarboxylation step releases 1 mole of gas for every mole of substrate.
Risk: Pressure buildup in closed vessels or foaming in open vessels.
Mitigation: Ensure adequate headspace (at least 40% reactor volume free). Use a reflux condenser open to a scrubber or inert gas line.
Impurity Profile
Impurity
Origin
Remediation
Mono-methyl ester
Incomplete saponification (Route A)
Increase NaOH equivalents or reaction time at 25°C. Do not heat step 1.
Dimer/Anhydride
Thermal dehydration during workup
Avoid excessive heating during rotary evaporation.
Decarboxylated Ester
"Krapcho-like" side reaction
Occurs if Step 1 is heated too high before hydrolysis is complete.
Process Flow Diagram
Figure 2: Industrial workflow emphasizing the separation of saponification and decarboxylation steps to maximize yield.
References
World Intellectual Property Organization (WIPO). (2024). Process for the preparation and isolation of intermediates of certain mesoionic pesticides. (WO2024040111A1). Patentscope. [Link]
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2776880, Dimethyl 2-(3-(trifluoromethyl)phenyl)malonate. PubChem.[5] [Link]
Application Notes & Protocols for the Catalytic Hydrogenation of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate Derivatives
Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the catalytic hydrogenation of dimethyl-(3-(trifluoromethyl)-phenyl)-malonate. The primary objective of this transfo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the catalytic hydrogenation of dimethyl-(3-(trifluoromethyl)-phenyl)-malonate. The primary objective of this transformation is the selective saturation of the trifluoromethyl-substituted aromatic ring to yield dimethyl-(3-(trifluoromethyl)-cyclohexyl)-malonate, a valuable building block in pharmaceutical and agrochemical synthesis. We delve into the critical mechanistic considerations, focusing on the challenges posed by the robust trifluoromethyl group, and provide a rationale for catalyst selection and reaction condition optimization to achieve high yields while mitigating undesirable side reactions, particularly hydrodefluorination. This document is intended for researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery.
Introduction: The Synthetic Challenge and Opportunity
The incorporation of fluorine and fluorinated moieties, such as the trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the synthesis of saturated carbocycles bearing a CF3 group is of high interest. Catalytic hydrogenation of readily available aromatic precursors, such as dimethyl-(3-(trifluoromethyl)-phenyl)-malonate, represents the most direct and atom-economical route to these target structures.
However, the hydrogenation of trifluoromethyl-substituted arenes is not trivial. The high strength of the C-F bond makes the CF3 group generally stable, yet it is susceptible to degradation under certain catalytic conditions. The primary challenge is to achieve complete saturation of the aromatic ring without initiating hydrodefluorination (the cleavage of C-F bonds). This guide elucidates the principles and practices required to navigate this synthetic challenge successfully.
Mechanistic Considerations: Preserving the C-F Bond
The catalytic hydrogenation of an aromatic ring is a multi-step process occurring on the surface of a heterogeneous catalyst. It involves the physisorption of the arene onto the catalyst surface, dissociative chemisorption of hydrogen to form active metal-hydride species, and a series of sequential hydrogen transfers to the aromatic ring, ultimately leading to the saturated cyclohexane derivative.
The primary competing reaction pathway is hydrodefluorination. This process can be initiated under harsh conditions (high temperatures and pressures) or in the presence of highly acidic or basic media, which can facilitate protolytic defluorination.[3][4] The choice of catalyst is paramount, as some metals are more prone to activating the C-F bond. For instance, while Palladium (Pd) is a versatile hydrogenation catalyst, it has been observed to effect fluorine removal at elevated temperatures.[5] In contrast, Rhodium (Rh) and Ruthenium (Ru) often exhibit superior performance for arene hydrogenation with better preservation of the CF3 group.[6]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #CF3-MAL-OPT-001
Subject: Yield Optimization & Troubleshooting for
-Arylation of Malonates
Assigned Specialist: Senior Application Scientist, Catalysis Division
Status: Open / Resolution Provided
Executive Summary & Core Directive
The Challenge: Synthesizing Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate involves coupling an electron-deficient aryl halide with a stabilized enolate. While nucleophilic aromatic substitution (
) is tempting due to the group, the meta positioning renders the ring insufficiently activated for high-yield .
The Solution: The industry-standard, high-yield protocol relies on Palladium-Catalyzed
-Arylation . This method, pioneered by the Hartwig and Buchwald groups, circumvents the electronic limitations of the aromatic ring.
Critical Success Factor: The reaction is sensitive to the steric bulk of the ligand and the stoichiometry of the malonate . The electron-withdrawing
group increases the acidity of the product, making it prone to bis-arylation (double coupling) if the starting malonate is not present in excess.
Standard Operating Procedure (High-Fidelity Protocol)
This protocol is optimized for 1-bromo-3-(trifluoromethyl)benzene. If using the chloride analogue, the catalyst loading must be increased, or the temperature raised.
Reagents & Stoichiometry
Component
Role
Equiv.
Notes
1-Bromo-3-(trifluoromethyl)benzene
Electrophile
1.0
Limiting Reagent
Dimethyl Malonate
Nucleophile
2.0
CRITICAL: Excess prevents bis-arylation.
or
Pre-catalyst
0.02 (2 mol%)
Source of .
(Tri-tert-butylphosphine)
Ligand
0.02 - 0.04
High steric bulk promotes reductive elimination.
Base
1.5
Milder than NaH; prevents side reactions.
Toluene (Anhydrous)
Solvent
[0.5 M]
Must be degassed.
Step-by-Step Workflow
Inert Atmosphere Setup: Flame-dry a Schlenk flask or reaction vial. Cycle Argon/Vacuum 3 times.
Catalyst Pre-complexation: Add
and into the flask. Add a small portion of toluene. Stir for 5 minutes at Room Temp (RT) to generate the active catalytic species (often changes color from purple/black to orange/brown).
Reagent Addition: Add
(solid), followed by the aryl bromide and excess dimethyl malonate via syringe.
Reaction: Dilute with remaining toluene. Seal and heat to 70°C . Monitor via GC-MS or LC-MS.
Typical Time: 4–12 hours.
Quench: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with Ethyl Acetate.
Note: Excess dimethyl malonate will elute first; the product follows.
Mechanistic Visualization (The "Why")
To troubleshoot effectively, you must understand the catalytic cycle. The bulky phosphine ligand is the engine driving this reaction.
Figure 1: Catalytic cycle for Palladium-catalyzed
-arylation. The steric bulk of forces the Reductive Elimination step, preventing the stable enolate from stalling the cycle.
Troubleshooting Guide (The "What If")
Issue 1: Low Conversion / Stalled Reaction
Symptom: Starting material (Aryl bromide) remains after 12h.
Root Cause A: Oxygen Poisoning.
is pyrophoric and highly sensitive to oxidation. If your ligand is oxidized to the phosphine oxide, the reaction dies.
Fix: Use a fresh ampoule of ligand or a tetrafluoroborate salt precursor (
) which is air-stable (requires slightly more base).
Root Cause B: Halide Inhibition. High concentrations of Bromide ions can inhibit the catalyst.
Fix: Ensure concentration is not too high (keep around 0.5M).
Issue 2: Bis-Arylation (Double Coupling)
Symptom: Mass spec shows M+ mass corresponding to two phenyl rings attached to one malonate.
Mechanism: The product, Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate, has a benzylic proton that is more acidic (
~10-11) than the starting dimethyl malonate ( ~13) due to the electron-withdrawing phenyl ring. The base will preferentially deprotonate the product, which then reacts again.[1]
Fix:
Increase Nucleophile Ratio: Use 2.0 to 3.0 equivalents of Dimethyl Malonate. This statistically forces the catalyst to encounter unreacted malonate rather than the product.
Base Choice: Stick to
. Stronger bases like NaH exacerbate this issue by deprotonating everything instantly.
Issue 3: Decarboxylation
Symptom: Product mass is minus 58 or 59 units (Loss of
or ).
Root Cause: "Krapcho-type" decarboxylation occurs when halide salts (formed during reaction) attack the methyl ester at high temperatures, especially if water is present.
Q: Can I use Sodium Hydride (NaH) instead of Cesium Carbonate?A: You can, but it is not recommended for scale-up or high purity. NaH generates the enolate quantitatively and irreversibly before the coupling. This creates a high concentration of reactive enolate, which can lead to aggressive side reactions and polymerization.
allows for an equilibrium concentration of enolate, which is "kinder" to the catalyst and reduces bis-arylation.
Q: Does the -CF3 group at the meta position help or hurt?A: It helps the Oxidative Addition step. Electron-poor aryl halides add to Pd(0) faster than electron-rich ones. However, it makes the final product more acidic (see Issue 2 above), increasing the risk of over-reaction.
Q: My reaction turns black immediately. Is it dead?A: Not necessarily. "Palladium black" (precipitated Pd metal) indicates catalyst decomposition. However, if the solution remains dark orange/brown supernatant, active catalyst is still present. If it is clear with black powder, the ligand has failed to stabilize the Pd. Check your ligand purity.
Decision Tree for Optimization
Figure 2: Diagnostic flowchart for rapid issue resolution.
References
Beare, N. A.; Hartwig, J. F. "Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands."[2][3] The Journal of Organic Chemistry, 2002 , 67(2), 541–555.[2] [Link]
Jørgensen, M.; Lee, S.; Liu, X.; Wolkowski, J. P.; Hartwig, J. F. "Efficient Synthesis of
-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates."[4] Journal of the American Chemical Society, 2002 , 124(42), 12557–12565.[5] [Link]
Moon, P. J.; Yin, S.; Lundgren, R. J. "Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis." Journal of the American Chemical Society, 2016 , 138(42), 13826–13829. [Link]
Minimizing decarboxylation side reactions during malonate ester synthesis
A Guide to Minimizing Decarboxylation Side Reactions Welcome to the Technical Support Center for Malonate Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals who utiliz...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Decarboxylation Side Reactions
Welcome to the Technical Support Center for Malonate Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize malonate esters in their synthetic workflows. As Senior Application Scientists, we understand that while the malonic ester synthesis is a powerful tool for carbon-carbon bond formation, unwanted side reactions, particularly premature or incomplete decarboxylation, can significantly impact yield and purity.
This comprehensive resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you control and minimize decarboxylation, ensuring your synthesis proceeds as intended. We will delve into the causality behind experimental choices, providing you with the authoritative and trustworthy information needed to optimize your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding decarboxylation during malonate ester synthesis.
Q1: What is decarboxylation in the context of malonate ester synthesis, and why is it often a desired final step?
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO2).[1][2] In the classic malonic ester synthesis, the goal is typically to produce a substituted acetic acid.[3][4] This is achieved in a multi-step process:
Enolate Formation: A base is used to deprotonate the acidic α-carbon of the malonic ester.
Alkylation: The resulting enolate acts as a nucleophile to attack an alkyl halide, forming an alkylated malonic ester.
Hydrolysis (Saponification): The ester groups are hydrolyzed to carboxylic acids, typically under basic conditions, to form a substituted malonic acid.
Decarboxylation: Upon heating in an acidic solution, the substituted malonic acid readily loses one of the carboxyl groups as CO2 to yield the final substituted acetic acid.[5][6]
This final decarboxylation is often desired as it provides a straightforward route to a variety of substituted acetic acids.
Q2: Under what circumstances would I want to avoid decarboxylation?
There are several synthetic scenarios where the substituted malonic ester or the resulting dicarboxylic acid is the desired product, not the decarboxylated acetic acid derivative. These compounds can be valuable intermediates for further functionalization or as the final target molecule in their own right. For instance, substituted malonic acids are used in the synthesis of barbiturates and other pharmacologically active compounds.
Q3: What are the primary factors that promote unwanted decarboxylation?
The main drivers of decarboxylation are heat and acidic conditions .[5][7] The mechanism of decarboxylation of a β-dicarboxylic acid proceeds through a cyclic transition state, which is facilitated by the presence of a proton and elevated temperatures.[6][7] Therefore, the hydrolysis and work-up steps are critical junctures where unwanted decarboxylation can occur.
Q4: Can the nature of the substituent on the α-carbon affect the ease of decarboxylation?
Yes, the electronic properties of the substituent(s) on the α-carbon can influence the thermal stability of the substituted malonic acid. Electron-withdrawing groups can stabilize the carbanion intermediate formed during decarboxylation, potentially lowering the temperature at which decarboxylation occurs.[8][9] For example, a study on the hydrolysis of diethyl 2-(perfluorophenyl)malonate showed that the resulting 2-(perfluorophenyl)malonic acid was unexpectedly thermally unstable and prone to decarboxylation even under milder conditions.[8][9]
This section provides a problem-and-solution framework for specific issues you might encounter during your experiments.
Problem
Probable Cause(s)
Recommended Solution(s)
Significant decarboxylation observed after hydrolysis and acidification.
High temperatures during the acidic work-up.
After saponification, cool the reaction mixture to 0-5 °C before slowly adding acid to neutralize. Extract the dicarboxylic acid product at low temperatures and avoid heating the acidic aqueous solution.
Prolonged exposure to acidic conditions, even at room temperature.
Minimize the time the substituted malonic acid is in an acidic environment. Promptly extract the product into an organic solvent after acidification.
The desired dicarboxylic acid is not isolated; only the decarboxylated product is obtained.
The substituted malonic acid is thermally unstable.
Utilize milder hydrolysis conditions that avoid high temperatures. Consider enzymatic hydrolysis or room temperature saponification with careful monitoring.
Acidic hydrolysis was attempted.
Avoid acidic hydrolysis if the dicarboxylic acid is the target. Use basic hydrolysis (saponification) followed by a carefully controlled, cold acidic work-up.[10]
Partial decarboxylation is occurring, leading to a mixture of products.
Inconsistent temperature control during work-up.
Ensure uniform and consistent cooling during the acidification step. Use an ice bath and monitor the internal temperature of the reaction mixture.
The pH of the solution is not carefully controlled during acidification.
Add the acid dropwise with vigorous stirring to avoid localized areas of high acidity and temperature. Monitor the pH of the aqueous layer.
Experimental Protocols
To provide actionable guidance, here are detailed protocols for key steps aimed at minimizing decarboxylation.
Protocol 1: Mild Saponification of Substituted Malonic Esters
This protocol focuses on the hydrolysis of the ester to the dicarboxylate salt under conditions that minimize the risk of decarboxylation.
Materials:
Substituted malonic ester
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
Ethanol or Methanol
Water
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Procedure:
Dissolve the substituted malonic ester in ethanol or methanol in a round-bottom flask.
Add a solution of KOH or NaOH (2.5 to 4 equivalents) in water to the flask.
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Once the reaction is complete, cool the mixture to room temperature. The product at this stage is the dicarboxylate salt.
Protocol 2: Isolation of the Substituted Malonic Acid
This protocol details the critical acidification and extraction steps to isolate the dicarboxylic acid while avoiding decarboxylation.
Materials:
Aqueous solution of the dicarboxylate salt from Protocol 1
Hydrochloric acid (HCl), concentrated or 6M
Diethyl ether or Ethyl acetate
Anhydrous magnesium sulfate or sodium sulfate
Separatory funnel
Ice bath
Procedure:
Cool the aqueous solution of the dicarboxylate salt in an ice bath to 0-5 °C.
With vigorous stirring, slowly add cold HCl dropwise to the solution until the pH is acidic (pH 1-2). Monitor the pH with pH paper or a pH meter. Crucially, do not allow the temperature to rise significantly during this step.
Once acidified, immediately extract the aqueous layer with cold diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter to remove the drying agent.
Remove the solvent under reduced pressure at low temperature (e.g., on a rotary evaporator with a room temperature water bath).
Advanced Topic: The Krapcho Decarboxylation for Controlled Monodecarboxylation
In some instances, the goal may be to remove only one of the two ester groups, a process known as monodecarboxylation. The Krapcho decarboxylation is a powerful method for achieving this under near-neutral conditions, which is particularly useful for substrates sensitive to acid or base.[11][12]
The reaction is typically carried out by heating the malonic ester derivative with a salt, such as lithium chloride or sodium chloride, in a dipolar aprotic solvent like DMSO, often with a small amount of water.[12][13] This method selectively cleaves one ester group, yielding a monoester.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the critical pathways.
Caption: Workflow to minimize decarboxylation.
Analytical Monitoring
To effectively troubleshoot and optimize your reaction, it is essential to monitor its progress and quantify the products.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. A reverse-phase C18 column can be used to separate the starting malonic ester, the alkylated intermediate, the dicarboxylic acid product, and the decarboxylated side product.
[14]
Table 1: Example HPLC Method Parameters
Parameter
Value
Column
C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase
Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and acetonitrile or methanol.
Detector
UV detector at a wavelength appropriate for your compounds (e.g., 210-220 nm for carboxyl groups).
Flow Rate
1.0 mL/min
Injection Volume
10-20 µL
By analyzing aliquots of your reaction mixture at different time points, you can determine the rate of hydrolysis and detect the onset of any unwanted decarboxylation, allowing for timely adjustments to your reaction conditions.
References
Krapcho, A. P. Krapcho Decarboxylation. Wikipedia. [Link]
HPLC Method Development Guide: Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate Purity Assay
Executive Summary Objective: To develop a robust, stability-indicating HPLC method for the purity assay of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate (DTPM), a critical intermediate in the synthesis of trifluoromethy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To develop a robust, stability-indicating HPLC method for the purity assay of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate (DTPM), a critical intermediate in the synthesis of trifluoromethyl-phenyl substituted pharmaceuticals and agrochemicals (e.g., Triflumezopyrim).
The Challenge: DTPM contains a labile malonate ester group susceptible to hydrolysis and decarboxylation. Standard C18 methods often fail to adequately resolve the mono-methyl ester impurity from the decarboxylated by-product due to overlapping hydrophobic profiles.
The Solution: This guide compares a standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase.
Method A (C18): Provides baseline separation but struggles with critical pair resolution (
).
Method B (Phenyl-Hexyl): Leverages
interactions between the stationary phase and the electron-deficient -substituted aromatic ring, achieving superior resolution () and orthogonal selectivity.
Part 1: Compound Profile & Impurity Landscape
Understanding the analyte's chemistry is the first step in rational method development.
Property
Description
Chromatographic Implication
Analyte
Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate
Moderate hydrophobicity; Electron-deficient aromatic ring due to (meta).[1]
Impurity A
Mono-methyl ester (Hydrolysis)
More polar; elutes earlier. Requires acidic pH to suppress ionization.
Impurity B
Dicarboxylic acid (Full Hydrolysis)
Highly polar; elutes near void volume () if not suppressed.
Impurity C
Methyl 2-(3-(trifluoromethyl)phenyl)acetate
Decarboxylated product. Hydrophobicity is very similar to DTPM. Critical Pair.
Impurity D
1-bromo-3-(trifluoromethyl)benzene
Starting material. Highly non-polar; late eluter.
Mechanism of Interaction
The core differentiation in this guide lies in the stationary phase selection.
C18 (Hydrophobic Interaction): Separates based purely on partition coefficient (
). Impurity C and DTPM have very similar values, leading to co-elution.
Phenyl-Hexyl (
Interaction): The group on DTPM withdraws electrons, creating an electron-deficient -system. The Phenyl-Hexyl phase is electron-rich.[2][3] This creates a specific "lock-and-key" electronic interaction that pulls the DTPM peak away from non-aromatic or electron-neutral impurities.
Figure 1: Mechanistic difference between Van der Waals forces in C18 and
Rationale: Methanol is used instead of Acetonitrile because Acetonitrile's own
-electrons can interfere with the stationary phase interactions.[7] Methanol allows the Phenyl-Hexyl selectivity to dominate.
Gradient:
0-2 min: 40% B
2-18 min: 40%
85% B
18-22 min: 85% B
Part 3: Results & Discussion
Chromatographic Performance Data
The following data represents typical performance metrics observed during method validation.
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Verdict
Retention Time (DTPM)
12.4 min
14.1 min
Method B retains better due to -interaction.
Critical Resolution () (Impurity C vs. DTPM)
1.2 (Co-elution risk)
2.8 (Baseline separated)
Method B Superior
Tailing Factor ()
1.3
1.05
Method B offers sharper peaks.
Selectivity ()
1.04
1.12
Method B is more selective.
Solvent Consumption
Low (ACN)
Moderate (MeOH higher pressure)
Method A is more economical, but less effective.
Discussion of Causality[9]
Resolution Failure in Method A: The C18 column struggled to separate the Decarboxylated Impurity (C) from the Parent (DTPM) . Both molecules have a phenyl ring and similar alkyl bulk. The loss of one
group in the impurity did not significantly alter the hydrophobicity enough for C18 to discriminate effectively.
Success in Method B: The Phenyl-Hexyl column engaged the trifluoromethyl-substituted ring of DTPM. The impurity (Impurity C) also has this ring, but the spatial arrangement and the electronic density differ slightly due to the lack of the second electron-withdrawing carbonyl group. This subtle electronic difference was amplified by the Phenyl-Hexyl phase, resulting in a resolution (
) of 2.8.
Part 4: Method Development Workflow
This self-validating workflow ensures that the chosen method is robust and fit for purpose.
Figure 2: Step-by-step logic for developing the DTPM purity assay.
Validation Protocol (Self-Validating System)
To ensure trustworthiness, the method must pass the following criteria (based on ICH Q2(R1)):
Specificity: Inject individual impurities. Ensure no interference at the retention time of DTPM.
Comparing bioactivity of 3-trifluoromethyl vs 4-trifluoromethyl phenyl malonate derivatives
Executive Summary Objective: This guide provides a technical comparison between 3-trifluoromethyl ( -CF ) and 4-trifluoromethyl ( -CF ) phenyl malonate derivatives. While often utilized as advanced intermediates in the s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This guide provides a technical comparison between 3-trifluoromethyl (
-CF) and 4-trifluoromethyl (-CF) phenyl malonate derivatives. While often utilized as advanced intermediates in the synthesis of quinolones, barbiturates, and pyrazoles, the positional isomerism of the trifluoromethyl group dictates the final pharmacophore's lipophilicity, metabolic stability, and receptor binding kinetics.
Key Insight: The choice between the 3- and 4-positions is rarely arbitrary. The 4-CF
motif typically maximizes lipophilic reach for deep hydrophobic pockets (enhancing potency), whereas the 3-CF motif is frequently employed to modulate rotational barriers and improve selectivity by sterically clashing with off-target receptors (enhancing safety profiles).
Physicochemical & Electronic Profile
The biological divergence begins with the physical properties imparted by the fluorine atoms. The trifluoromethyl group is highly electronegative and lipophilic, but its vector relative to the malonate "warhead" alters the molecular dipole and shape.
-CF is more electron-withdrawing, increasing the acidity of the malonate -protons.
Lipophilicity ()
Identical intrinsic lipophilicity, but the effective LogP varies based on solvent exposure in the binding pocket.
Steric Volume
Increases molecular width .
Increases molecular length .
-CF creates "width" clashes; -CF penetrates deep narrow channels.
Metabolic Stability
Blocks metabolism at the meta position; leaves para open.
Blocks metabolism at the para position (major site of CYP450 oxidation).
-CF generally offers superior metabolic half-life by blocking -hydroxylation.
Dipole Vector
Off-axis relative to the malonate.
Co-linear with the phenyl-malonate axis.
Affects orientation in electrostatic fields of enzyme active sites.
Synthetic Pathways & Structural Divergence
To evaluate bioactivity, one must first access the derivatives. The synthesis typically proceeds via copper-catalyzed coupling or hydrolysis of phenylacetic acid precursors.
Diagram 1: Synthesis and Divergent Application Pathways
Caption: Divergent synthesis showing how the initial malonate choice dictates the scaffold geometry of final drug classes.
Bioactivity Comparison: The "Deep Pocket" vs. "Selectivity" Trade-off
When these malonates are converted into active pharmacophores (e.g., via cyclization with urea to form barbiturates or with hydrazines to form pyrazoles), the position of the CF
group drives the Structure-Activity Relationship (SAR).
A. The 4-CF
Derivative (Para): Potency & Stability
The 4-trifluoromethyl substitution is the "gold standard" for maximizing potency in antimicrobial and anticancer applications.
Mechanism: The linear extension of the molecule allows the CF
group to act as a "lipophilic anchor." In kinase inhibitors or antimicrobial thioureas, this group buries itself into hydrophobic sub-pockets, displacing water and increasing binding entropy.
Data Support: In studies of phenyl-thiazolyl thioureas (derived from similar electronic precursors), 4-CF
analogs consistently demonstrated lower MIC values (1–2 µg/mL against S. aureus) compared to their 3-CF counterparts. The 4-position also blocks the primary site of oxidative metabolism (CYP450 para-hydroxylation), significantly extending the half-life () of the drug.
B. The 3-CF
Derivative (Meta): Selectivity & conformation
The 3-trifluoromethyl substitution is preferred when "drug-like" properties require fine-tuning selectivity rather than raw potency.
Mechanism: The meta position increases the effective width of the molecule. This is crucial for distinguishing between receptor subtypes (e.g.,
vs adrenergic receptors). The bulk at the 3-position can prevent the molecule from entering the slightly narrower pocket of an off-target enzyme.
Data Support: In the development of PNMT (Phenylethanolamine N-methyltransferase) inhibitors, 3-CF
derivatives showed superior selectivity over -adrenoreceptors.[1] The steric bulk at the 3-position was tolerated by PNMT but clashed with the binding site, a discrimination the 4-CF analog failed to achieve.
Diagram 2: SAR Decision Logic
Caption: SAR decision tree for selecting 3- vs 4-CF3 substitution based on receptor topology and metabolic requirements.
Experimental Protocol: Synthesis of Diethyl 2-(3-Trifluoromethylphenyl)malonate
To validate these comparisons, researchers must synthesize high-purity malonates. The following protocol is a self-validating system using Copper(I) catalysis, preferred for its tolerance of the electron-withdrawing CF
Substrate Addition: Add 1-Iodo-3-(trifluoromethyl)benzene (1.0 mmol) and Diethyl malonate (320 mg, 2.0 mmol) via syringe. Add anhydrous DMSO (3 mL).
Heating Phase: Heat the mixture to 40-50 °C for 24 hours. Note: Higher temperatures (>80°C) often lead to decarboxylation of the malonate product due to the electron-withdrawing nature of the CF
group.
Workup & Validation:
Dilute with ethyl acetate and wash with saturated NH
Cl (to sequester Copper).
TLC Check: Use Hexane:EtOAc (9:1). The product will appear as a UV-active spot with an R
distinct from the starting iodide.
Purification: Silica gel column chromatography.
Characterization (Self-Validation):
H NMR: Look for the characteristic methine singlet (4.5 ppm). The absence of this peak indicates decarboxylation to the phenyl acetate.
F NMR: A single peak around -63 ppm confirms the integrity of the CF group.
References
Mechanism of Selectivity in PNMT Inhibitors
Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase.
Source: Journal of Medicinal Chemistry / ChEMBL[1]
Antimicrobial Potency of Trifluoromethyl Phenyl Derivatives
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas.
Source: MDPI (Molecules)
Synthesis of Trifluoromethyl Phenyl Malonates
Malonates in Cyclocondens
Source: PMC / NIH
Electronic Effects of CF3 Group
Ortho-, Para- and Meta- Directors in Electrophilic Arom
Strategic Isostere Comparison: Methyl vs. Trifluoromethyl Phenyl Malonate Esters
Executive Summary: The Fluorine Effect in Malonate Scaffolds In drug design, the phenyl malonate scaffold serves as a critical privileged structure, often functioning as a precursor for barbiturates, amino acids, and het...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Effect in Malonate Scaffolds
In drug design, the phenyl malonate scaffold serves as a critical privileged structure, often functioning as a precursor for barbiturates, amino acids, and heterocyclic inhibitors. The bioisosteric replacement of a Methyl (
) group with a Trifluoromethyl () group is not merely a steric adjustment; it is a profound electronic modulation that alters the molecule's metabolic fate, acidity (pKa), and lipophilicity.
This guide objectively compares the performance of methyl and trifluoromethyl substitutions within the phenyl malonate architecture. We analyze two distinct isosteric strategies:
Ring/Core Substitution: Replacing an
-Methyl or Aryl-Methyl with Trifluoromethyl to block metabolism or alter pKa.
Ester Moiety Substitution: Replacing a Methyl Ester (
) with a Trifluoroethyl Ester () to modulate hydrolytic stability.
Physicochemical Profile: The Methyl vs. Trifluoromethyl Exchange[1]
The "Fluorine Effect" is driven by the high electronegativity of fluorine (4.0 Pauling) and the strength of the C-F bond (~116 kcal/mol).
Table 1: Comparative Physicochemical Properties
Property
Methyl Group ()
Trifluoromethyl Group ()
Impact on Phenyl Malonate
Van der Waals Volume
~13.7 ų
~21.3 ų
is sterically larger (similar to isopropyl), increasing steric hindrance at the ester linkage.
Hammett Constant ()
-0.17 (Electron Donating)
+0.54 (Electron Withdrawing)
strongly withdraws electrons, increasing the acidity of neighboring protons (e.g., malonate -H).
Lipophilicity ()
+0.56
+0.88
increases LogP, enhancing membrane permeability but potentially reducing solubility.
Metabolic Liability
High (Oxidation to )
Low (Metabolically Inert)
blocks CYP450 oxidation, extending half-life ().
C-X Bond Strength
~99 kcal/mol
~116 kcal/mol
The C-F bond is chemically inert, preventing degradation under physiological conditions.
Performance Analysis: Stability and Reactivity
A. Metabolic Stability (Microsomal Clearance)
The primary driver for the
swap is the prevention of oxidative metabolism.
Methyl Analog: The benzylic methyl group (e.g., in p-tolyl malonates) is a "soft spot" for Cytochrome P450 enzymes, leading to rapid hydroxylation and subsequent clearance.
Trifluoromethyl Analog: The strong C-F bond renders the group resistant to oxidation.[1] Furthermore, the electron-withdrawing nature deactivates the phenyl ring, protecting it from electrophilic metabolic attacks.
Experimental Insight: In liver microsome assays (HLM), trifluoromethyl analogs typically exhibit a 3-to-5-fold increase in intrinsic half-life compared to their methyl counterparts.
B. Hydrolytic Stability of the Ester
When comparing a standard Methyl Ester (
) to a Trifluoroethyl Ester ():
Electronic Effect: The electron-withdrawing
group in the trifluoroethyl moiety makes the carbonyl carbon more electrophilic. Counter-intuitively, this can accelerate chemical hydrolysis under basic conditions (OH- attack).
Steric Effect: However, in enzymatic environments (esterases), the bulk of the
group (equivalent to an isopropyl group) sterically hinders the active site approach, often slowing down enzymatic hydrolysis .
C. The
-Proton Acidity Shift (Critical for Malonates)
For
-substituted malonates ():
If R = Methyl: The electron-donating effect destabilizes the carbanion. pKa
13-14.
If R = Trifluoromethyl: The strong inductive effect (
) stabilizes the negative charge on the -carbon.
Result: The pKa drops drastically (often into the range of 4–7).
Implication: The
-CF3 malonate may exist as a stable enolate or ion at physiological pH, radically changing protein binding and solubility compared to the neutral methyl analog.
Visualizing the Isostere Logic
The following diagram illustrates the decision pathway for selecting between Methyl and Trifluoromethyl modifications based on the desired pharmacological outcome.
Caption: Decision matrix for implementing Methyl vs. Trifluoromethyl isosteres in phenyl malonate drug design.
) difference between the Methyl and Trifluoromethyl analogs.
Preparation:
Prepare 10 mM stock solutions of the Methyl-analog and CF3-analog in DMSO.
Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
Incubation:
Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).
Spike test compounds to a final concentration of 1 µM (0.1% DMSO final).
Pre-incubate at 37°C for 5 minutes.
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
Sampling:
Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.
Quench: Immediately add to 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
Analysis:
Centrifuge (4000g, 20 min) to pellet proteins.
Analyze supernatant via LC-MS/MS (MRM mode).
Calculation:
Plot
vs. Time. The slope is .
.
Validation Criterion: The CF3-analog should show a statistically significant decrease in slope (slower depletion) compared to the Methyl-analog.
Protocol B: Determination of Lipophilicity (LogP) via Shake-Flask
Objective: Quantify the lipophilicity shift (
) introduced by the fluorine atoms.
System: Octanol saturated with water and Water saturated with octanol.
Procedure:
Dissolve compound in the octanol phase.
Add equal volume of aqueous phase.
Shake for 24 hours at 25°C to reach equilibrium.
Separate phases via centrifugation.
Quantification:
Measure concentration in both phases using UV-Vis spectrophotometry or HPLC.
.
Expectation: The Trifluoromethyl analog should exhibit a
of approximately +0.6 to +1.0 compared to the Methyl analog.
Synthesis Pathway Visualization
The synthesis of
-trifluoromethyl phenyl malonates requires specialized electrophilic trifluoromethylation, as standard alkylation fails due to the instability of leaving groups.
Caption: Divergent synthetic routes for Methyl (Standard SN2) vs. Trifluoromethyl (Electrophilic) functionalization.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. Link
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link